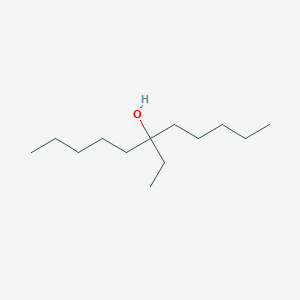
6-Ethylundecan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylundecan-6-ol is an organic compound with the molecular formula C13H28O It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of an ethyl group attached to the sixth carbon of an undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylundecan-6-ol can be achieved through several methods. One common approach involves the reduction of 6-Ethylundecan-6-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethylundecan-6-ol undergoes various chemical reactions typical of alcohols:
Oxidation: It can be oxidized to form 6-Ethylundecan-6-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), it can undergo dehydration to form alkenes.
Esterification: Reacting with carboxylic acids or their derivatives in the presence of acid catalysts can form esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Dehydration: Concentrated sulfuric acid (H2SO4) at elevated temperatures.
Esterification: Carboxylic acids with sulfuric acid as a catalyst.
Major Products:
Oxidation: 6-Ethylundecan-6-one.
Dehydration: Corresponding alkenes.
Esterification: Various esters depending on the carboxylic acid used.
Applications De Recherche Scientifique
6-Ethylundecan-6-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions involving alcohols.
Medicine: Research into its potential therapeutic effects and its role in drug formulation.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Ethylundecan-6-ol involves its interaction with specific enzymes and receptors in biological systems. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins and membranes. Its metabolic pathways typically involve oxidation to the corresponding ketone, followed by further metabolism.
Comparaison Avec Des Composés Similaires
6-Ethylundecane: A hydrocarbon with similar chain length but lacking the hydroxyl group.
6-Undecanol: An alcohol with a similar structure but without the ethyl substitution.
Uniqueness: 6-Ethylundecan-6-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
5340-50-1 |
|---|---|
Formule moléculaire |
C13H28O |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
6-ethylundecan-6-ol |
InChI |
InChI=1S/C13H28O/c1-4-7-9-11-13(14,6-3)12-10-8-5-2/h14H,4-12H2,1-3H3 |
Clé InChI |
IIJJOKKLBVILSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)(CCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


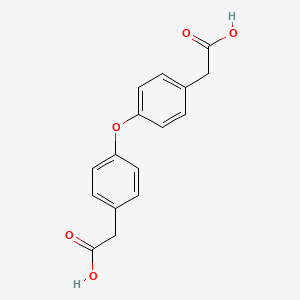
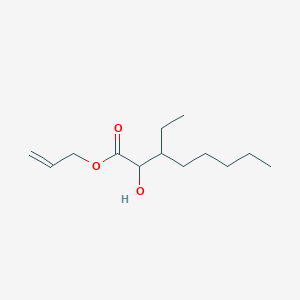
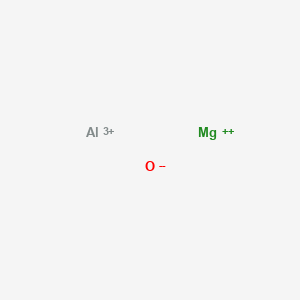

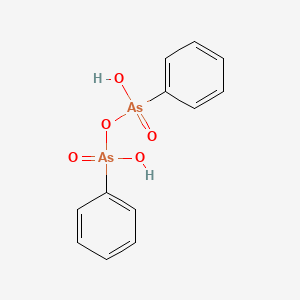
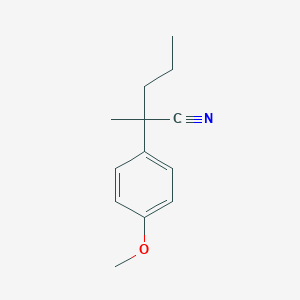
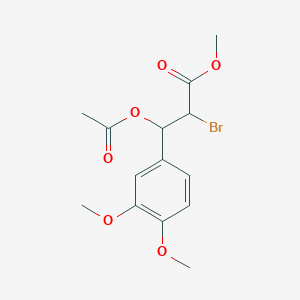
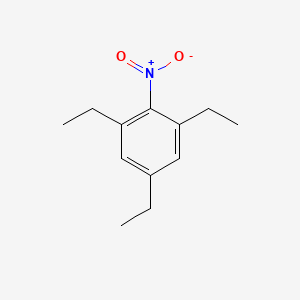
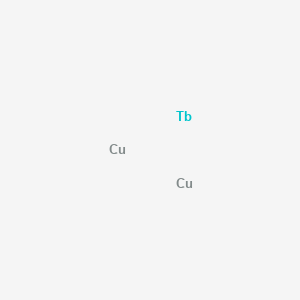
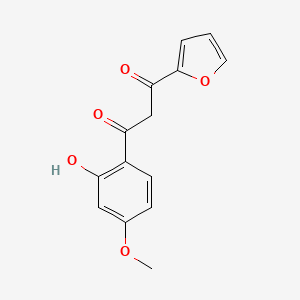
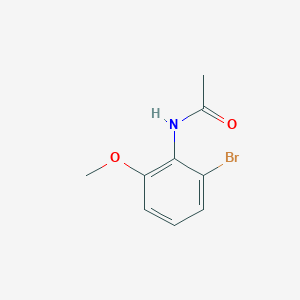

![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
